molecular formula C8H15BrO B13062497 1-Bromo-2-propoxycyclopentane

1-Bromo-2-propoxycyclopentane

Cat. No.: B13062497
M. Wt: 207.11 g/mol
InChI Key: LUMINGGCJBPFTC-UHFFFAOYSA-N
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Description

1-Bromo-2-propoxycyclopentane is an organic compound with the molecular formula C8H15BrO. It is a derivative of cyclopentane, where a bromine atom and a propoxy group are substituted at the first and second positions, respectively. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-propoxycyclopentane can be synthesized through the bromination of 2-propoxycyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-propoxycyclopentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The propoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: 2-Propoxycyclopentanol, 2-Propoxycyclopentanenitrile.

    Elimination: 2-Propoxycyclopentene.

    Oxidation: 2-Propoxycyclopentanone, 2-Propoxycyclopentanoic acid.

    Reduction: 2-Propoxycyclopentanol.

Scientific Research Applications

1-Bromo-2-propoxycyclopentane is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.

    Material Science: As a building block for the synthesis of polymers and other advanced materials.

    Biological Studies: Investigating its effects on biological systems and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-Bromo-2-propoxycyclopentane involves its reactivity due to the presence of the bromine atom and the propoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the propoxy group can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chlorocyclopentane: Similar structure with a chlorine atom instead of a propoxy group.

    2-Bromo-1-propoxycyclopentane: Isomer with the bromine and propoxy groups at different positions.

    1-Bromo-2-methoxycyclopentane: Similar structure with a methoxy group instead of a propoxy group.

Uniqueness

1-Bromo-2-propoxycyclopentane is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-bromo-2-propoxycyclopentane

InChI

InChI=1S/C8H15BrO/c1-2-6-10-8-5-3-4-7(8)9/h7-8H,2-6H2,1H3

InChI Key

LUMINGGCJBPFTC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCC1Br

Origin of Product

United States

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